molecular formula C20H21NO4 B2360439 3-Phenyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid CAS No. 2137478-29-4

3-Phenyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid

Cat. No. B2360439
CAS RN: 2137478-29-4
M. Wt: 339.391
InChI Key: VRCLCIGJFXSJBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid, also known as PPC, is a synthetic compound that has gained attention in the scientific community due to its potential use in biochemical research. PPC is a derivative of piperidine and has a molecular weight of 363.43 g/mol.

Scientific Research Applications

Synthesis of Bioactive Piperidine Derivatives

Piperidine derivatives are crucial in medicinal chemistry, forming the backbone of various pharmaceuticals. The compound can serve as a key intermediate in synthesizing substituted piperidines, which are present in more than twenty classes of drugs . These derivatives have shown a wide range of pharmacological activities, including antihypertensive, analgesic, anticonvulsant, and antiarrhythmic properties.

Development of Heterogeneous Catalysts

Research has indicated that piperidine derivatives can be synthesized using new heterogeneous catalysts, which are more environmentally friendly and offer good yields and selectivity . The compound could be used to test the efficacy of such catalysts in facilitating the hydrogenation of substituted pyridines into piperidines.

Suzuki–Miyaura Cross-Coupling Reactions

The Suzuki–Miyaura coupling is a widely applied carbon–carbon bond-forming reaction in organic chemistry. The compound could be utilized in the development of new boron reagents tailored for specific coupling conditions, enhancing the reaction’s mildness and functional group tolerance .

Pharmacological Research

Given the importance of piperidine structures in pharmaceuticals, this compound could be used to create novel drugs with potential therapeutic applications. It could be particularly useful in the discovery and biological evaluation of new drugs containing the piperidine moiety .

Organic Synthesis Methodology

The compound could be employed in research focused on the development of fast and cost-effective methods for the synthesis of biologically active piperidines. This includes exploring intra- and intermolecular reactions leading to various piperidine derivatives .

properties

IUPAC Name

3-phenyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c22-19(23)18-17(16-10-5-2-6-11-16)12-7-13-21(18)20(24)25-14-15-8-3-1-4-9-15/h1-6,8-11,17-18H,7,12-14H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRCLCIGJFXSJBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid

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